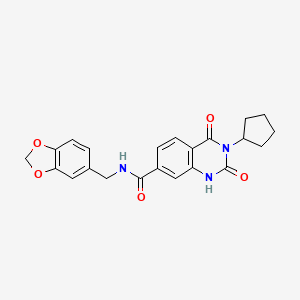

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide

Description

This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core with two ketone groups at positions 2 and 2. Key structural features include:

- 3-cyclopentyl substituent: Introduces steric bulk and lipophilicity.

- N-(1,3-benzodioxol-5-ylmethyl) carboxamide group: The benzodioxol moiety (a methylenedioxy aromatic ring) enhances metabolic stability and may act as a directing group in metal-catalyzed reactions .

- 7-carboxamide linkage: Facilitates hydrogen bonding and modulates solubility.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c26-20(23-11-13-5-8-18-19(9-13)30-12-29-18)14-6-7-16-17(10-14)24-22(28)25(21(16)27)15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQUMNHCVSJLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a selective multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET , c-RET , and the mutant forms of c-KIT , PDGFR , and FLT3 . These targets are critical in various cellular processes, including cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets by suppressing their activity. This suppression inhibits the signaling pathways that these targets are involved in, leading to changes in cellular processes. Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells.

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting the activity of the targeted tyrosine kinases, the compound disrupts the signaling pathways that regulate these processes. The suppression of Rad51 protein also affects the pathway of double-stranded DNA repair in cancer cells.

Pharmacokinetics

It is known to be orally available. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. By suppressing the activity of the targeted tyrosine kinases, the compound can potentially inhibit the growth of cancer cells. The suppression of Rad51 protein may also lead to increased DNA damage in cancer cells, further inhibiting their growth.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

- Molecular Formula : C22H21N3O5

- Molecular Weight : 407.4 g/mol

- IUPAC Name : 3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide

The compound functions primarily as an enzyme inhibitor. It has been studied for its interaction with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By inhibiting COX, the compound potentially reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Key Mechanisms:

- COX Inhibition : Prevents the conversion of arachidonic acid to prostaglandins.

- Tyrosine Kinase Inhibition : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression .

- Cytotoxic Activity : Demonstrated potential against various cancer cell lines through induction of apoptosis and inhibition of cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance:

- In vitro Studies : The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines.

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and increased survival rates compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:

- Oral Bioavailability : Compounds in this class often demonstrate good oral bioavailability due to their lipophilic nature.

- Half-Life : Preliminary studies indicate a half-life that allows for once-daily dosing, enhancing patient compliance .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

- Breast Cancer Model : A study involving a xenograft model demonstrated that treatment with the compound led to a significant reduction in tumor size and metastasis when administered orally over a period of four weeks.

- Lung Cancer Trials : In a phase I trial, patients with advanced lung cancer showed promising responses to treatment regimens that included this compound, with manageable side effects reported .

Comparative Analysis

| Property | This compound | AZD0530 (Similar Compound) |

|---|---|---|

| Molecular Weight | 407.4 g/mol | 392.5 g/mol |

| IC50 (Cancer Cell Lines) | Low micromolar | Low nanomolar |

| Oral Bioavailability | High | High |

| Half-Life | Moderate | 40 hours |

Comparison with Similar Compounds

Structural Analogs in the Quinazoline-dione Family

The following table compares key physicochemical properties and structural features of the target compound with closely related derivatives:

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s cyclopentyl group likely reduces XLogP3 compared to the chlorophenyl and phenyl substituents in the analog from (XLogP3 = 5.1) . Cyclopentyl’s saturated structure may lower aromatic stacking interactions but enhance membrane permeability.

- Benzodioxol groups consistently increase metabolic stability across analogs due to their resistance to oxidative degradation .

Role of the Carboxamide Linkage :

- The 7-carboxamide position in quinazoline-diones is critical for hydrogen-bonding interactions with biological targets (e.g., ATP-binding pockets in kinases). Both the target and compound share this feature, suggesting similar target engagement .

Impact of Heterocyclic Cores: The thiazole-based compound in demonstrates divergent properties, with a higher topological polar surface area (88.2 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.